Acid Black 24

Übersicht

Beschreibung

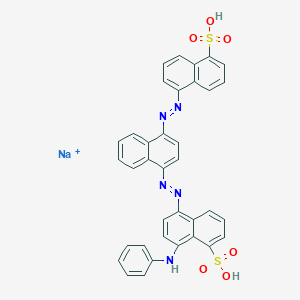

Acid Black 24, also known as C.I. This compound, is a synthetic organic dye belonging to the azo dye family. It is commonly used in the textile industry for dyeing wool, silk, and nylon. The compound is characterized by its deep black color and excellent solubility in water and ethanol. Its chemical formula is C36H23N5Na2O6S2, and it has a molecular weight of 731.71 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Acid Black 24 involves several steps:

Diazotization: The process begins with the diazotization of 5-amino-1-naphthalenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures.

Coupling Reaction: The diazonium salt formed is then coupled with 8-anilino-1-naphthalenesulfonic acid in an alkaline medium to form the azo dye.

Purification: The resulting product is purified through crystallization, filtration, and drying.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances efficiency and consistency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents like potassium permanganate, leading to the breakdown of the azo bonds.

Reduction: The compound can be reduced using reducing agents such as sodium dithionite, resulting in the cleavage of the azo bonds and formation of aromatic amines.

Substitution: this compound can participate in electrophilic substitution reactions, especially on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium dithionite in an alkaline medium.

Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.

Major Products Formed:

Oxidation: Breakdown products including smaller aromatic compounds.

Reduction: Aromatic amines such as 1-naphthylamine and 8-anilino-1-naphthalenesulfonic acid.

Substitution: Halogenated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Acid Black 24, classified as an azo dye, exhibits unique chemical properties that facilitate its application in diverse fields. It is characterized by its ability to form strong bonds with material fibers through intermolecular forces such as hydrogen bonding and van der Waals forces. The dye's synthesis involves diazotization and coupling reactions, resulting in a stable compound that can impart a deep black color to various materials.

Scientific Research Applications

This compound finds extensive use across several scientific domains:

Environmental Chemistry

- Wastewater Treatment : this compound is utilized in studies focused on the removal of dyes from wastewater. Techniques such as adsorption and photocatalytic degradation have been explored to mitigate the environmental impact of dye pollution. For instance, research indicates that nanosized zero-valent iron can effectively decolorize this compound in aqueous solutions, achieving over 98% removal efficiency in controlled experiments .

Biological Research

- Staining Techniques : In biological sciences, this compound is employed for staining proteins and nucleic acids, aiding in the visualization of cellular components under microscopy. Its high affinity for biological macromolecules makes it a valuable tool in histological studies.

Medical Research

- Biodegradation Studies : Investigations into the biodegradation of this compound by various microorganisms provide insights into its environmental persistence and potential detoxification methods. Understanding the metabolic pathways involved in the breakdown of this dye can inform strategies for bioremediation.

Industrial Applications

- Textile Dyeing : The primary application of this compound remains in the textile industry, where it is used to dye fabrics due to its excellent color fastness and stability under various conditions.

- Inks and Leather Production : Beyond textiles, this compound is also utilized in producing inks and leather products, highlighting its versatility as a coloring agent.

Case Study 1: Wastewater Treatment Using Nanosized Zero-Valent Iron

A study demonstrated the effectiveness of nanosized zero-valent iron immobilized on resin for the rapid decolorization of this compound. The results indicated a complete removal of the dye within 20 minutes at specific concentrations, showcasing an efficient method for treating dye-laden wastewater .

Case Study 2: Biodegradation by Pseudomonas spp.

Research on the biodegradation capabilities of Pseudomonas species revealed their potential to decolorize this compound effectively. The study highlighted the enzymatic pathways involved in the degradation process, emphasizing the importance of microbial action in mitigating dye pollution .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Environmental Chemistry | Removal of dyes from wastewater | Nanosized zero-valent iron achieves >98% removal |

| Biological Research | Staining proteins and nucleic acids | High affinity for biological macromolecules |

| Medical Research | Biodegradation studies | Microorganisms can effectively degrade the dye |

| Industrial Applications | Textile dyeing, inks, and leather production | Excellent color fastness and stability |

Wirkmechanismus

The primary mechanism of action of Acid Black 24 involves its interaction with the substrate it is dyeing. The dye molecules form ionic bonds with the fibers, leading to strong attachment and colorfastness. In environmental applications, the dye undergoes photocatalytic degradation, where titanium dioxide catalysts generate reactive oxygen species that break down the dye molecules .

Vergleich Mit ähnlichen Verbindungen

Acid Black 1: Another azo dye used for similar applications but with different solubility and stability properties.

Acid Black 52: Known for its use in leather dyeing with slightly different shade and fastness properties.

Acid Black 210: Used in textile dyeing with better lightfastness compared to Acid Black 24.

Uniqueness of this compound:

Solubility: this compound is highly soluble in water and ethanol, making it versatile for various applications.

This compound stands out due to its specific solubility and stability characteristics, making it a preferred choice in certain industrial and research applications.

Biologische Aktivität

Acid Black 24 (AB-24) is an azo dye commonly used in various industries, particularly in textiles. Its biological activity and environmental impact have been the focus of numerous studies, especially concerning its biodegradation and potential toxicity.

Chemical Structure and Properties

AB-24 is characterized by its azo bond (–N=N–), which is a common feature in azo dyes that contributes to their vibrant colors. The compound's chemical structure allows it to interact with biological systems, leading to various biological effects.

Biodegradation Studies

Microbial Decolorization

Research has demonstrated that certain microorganisms can effectively degrade this compound. A notable study utilized Bacillus halodurans, which achieved a decolorization efficiency of 90% within 6 hours under alkaline conditions (pH 9) and high salt concentrations (5% NaCl). The decolorization was monitored using spectrophotometric methods at a wavelength of 557 nm , showing a significant reduction in absorbance over time, indicating effective biodegradation of the dye .

Table 1: Decolorization Efficiency of this compound by Microorganisms

| Microorganism | Decolorization Efficiency | Time (hours) | Conditions |

|---|---|---|---|

| Bacillus halodurans | 90% | 6 | pH 9, 5% NaCl |

| Pseudomonas aeruginosa | Similar results reported | Varies | Varies |

Toxicological Effects

Acute Toxicity Studies

Toxicological assessments have indicated that AB-24 may pose risks to human health and the environment. In animal studies, administration of the dye resulted in observable effects such as reduced spontaneous activity and changes in urine color, highlighting its potential toxicity .

Table 2: Observed Effects of this compound in Animal Studies

| Dose (mg/kg bw) | Observed Effects |

|---|---|

| 5 | Minor effects |

| 30 | Reduced activity, colored urine |

| 180 | Significant toxicity; mortality noted |

Environmental Impact

The environmental implications of AB-24 are significant due to its widespread use and persistence in wastewater. Advanced oxidation processes have been explored for the treatment of AB-24 contaminated water. Studies have shown that using nanoscale zero-valent iron can effectively remove AB-24 from wastewater through adsorption mechanisms .

Case Studies

Case Study: Use of Basic Oxygen Furnace Slag

A study investigated the use of waste materials, specifically basic oxygen furnace (BOF) slag, for the decolorization of AB-24. The results indicated an impressive removal efficiency of up to 99.7% , demonstrating the potential for utilizing industrial waste in environmental remediation efforts .

Eigenschaften

CAS-Nummer |

3071-73-6 |

|---|---|

Molekularformel |

C36H25N5NaO6S2 |

Molekulargewicht |

710.7 g/mol |

IUPAC-Name |

disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C36H25N5O6S2.Na/c42-48(43,44)34-17-7-13-26-27(34)14-6-16-29(26)38-39-30-19-20-31(25-12-5-4-11-24(25)30)40-41-32-21-22-33(37-23-9-2-1-3-10-23)36-28(32)15-8-18-35(36)49(45,46)47;/h1-22,37H,(H,42,43,44)(H,45,46,47); |

InChI-Schlüssel |

QLSIPNJOWGWIBB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)C=CC=C3S(=O)(=O)O.[Na] |

Aussehen |

Solid powder |

Key on ui other cas no. |

3071-73-6 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

30255-64-2 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

acid black S acid black S, disodium salt |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.